4-(Diphenylamino)benzeneboronic acid

Catalog No.
S731002
CAS No.
201802-67-7
M.F
C18H16BNO2
M. Wt
289.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Diphenylamino)benzeneboronic acid

CAS Number

201802-67-7

Product Name

4-(Diphenylamino)benzeneboronic acid

IUPAC Name

[4-(N-phenylanilino)phenyl]boronic acid

Molecular Formula

C18H16BNO2

Molecular Weight

289.1 g/mol

InChI

InChI=1S/C18H16BNO2/c21-19(22)15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,21-22H

InChI Key

TWWQCBRELPOMER-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

B(C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)(O)O

The exact mass of the compound 4-(Diphenylamino)phenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Diphenylamino)benzeneboronic acid is a specialized arylboronic acid featuring a triphenylamine (TPA) core. This structure provides a unique combination of a reactive boronic acid moiety, ideal for Suzuki-Miyaura cross-coupling reactions, with the established hole-transporting and electron-donating properties of the TPA group. Its primary procurement value lies in its role as a key, ready-to-use precursor for synthesizing high-performance organic materials used in organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and other molecular electronics. The compound's utility is defined by its ability to predictably introduce the TPA functional group, which is critical for charge transport and device performance, via robust and well-understood C-C bond-forming reactions.

While chemically related, substituting 4-(Diphenylamino)benzeneboronic acid with its pinacol ester counterpart or opting to synthesize it from triphenylamine introduces significant process and performance trade-offs. The pinacol ester, though sometimes more stable for storage, exhibits a different solubility profile, favoring non-polar organic solvents over the aqueous/organic mixtures often required for dissolving inorganic bases in Suzuki couplings. This can necessitate re-optimization of reaction conditions. Conversely, starting from a more basic precursor like triphenylamine requires an additional borylation step, which adds process complexity, introduces potential impurities, and lowers the overall yield compared to using this ready-to-couple intermediate. Therefore, for streamlined synthesis and process reproducibility, direct use of the boronic acid is often the most efficient procurement choice.

Precursor for High-Efficiency Blue TADF Emitters in OLEDs

This boronic acid is a critical precursor for synthesizing advanced Thermally Activated Delayed Fluorescence (TADF) emitters. Materials derived from this building block are integral to high-performance devices. For example, a blue TADF emitter synthesized using a triphenylamine-based boronic acid derivative achieved a maximum external quantum efficiency (EQE) of 19.5% in an OLED device. This level of efficiency is significantly higher than that of many first-generation fluorescent materials, which are theoretically limited to ~5% EQE without complex device engineering.

Evidence DimensionMaximum External Quantum Efficiency (EQE) of Resulting OLED Device
Target Compound DataEnables emitters achieving up to 19.5% EQE
Comparator Or BaselineConventional fluorescent emitters (~5% theoretical max IQE without advanced optics)
Quantified DifferenceEnables device efficiencies approaching the theoretical maximum for TADF materials, far exceeding standard fluorophores.
ConditionsDoped OLED device architecture for a blue TADF emitter.

For developing next-generation displays and lighting, using this precursor provides a direct route to emitters that enable higher device efficiency and lower power consumption.

Enables Dopant-Free Hole-Transport Materials for High-Efficiency Perovskite Solar Cells

4-(Diphenylamino)benzeneboronic acid is a key intermediate for synthesizing novel hole-transport materials (HTMs) that can function without chemical dopants in perovskite solar cells (PSCs). A dopant-free HTM (SDBXF-based) synthesized via Suzuki coupling achieved a power conversion efficiency (PCE) of 15.9%. This compares favorably to the undoped industry benchmark, Spiro-OMeTAD, which under identical conditions yielded a much lower PCE of 10.8%. The elimination of hygroscopic dopants like Li-TFSI is a critical step toward improving the long-term operational stability of PSCs.

Evidence DimensionPower Conversion Efficiency (PCE) in Dopant-Free PSCs
Target Compound DataEnables HTMs with PCE of 15.9%
Comparator Or BaselineUndoped Spiro-OMeTAD (10.8% PCE)
Quantified DifferenceLeads to a ~47% relative improvement in device efficiency over the undoped industry standard.
ConditionsDopant-free, n-i-p planar perovskite solar cell architecture.

Procuring this compound facilitates the development of more stable and commercially viable perovskite solar cells by removing the need for performance-enhancing but stability-reducing additives.

Process Advantage: Direct Reactivity in Aqueous Biphasic Suzuki Couplings

As a boronic acid, this compound is directly compatible with common Suzuki-Miyaura reaction conditions that use biphasic solvent systems (e.g., toluene/water, ethanol/water) to dissolve an inorganic base like K2CO3 or K3PO4. This is a process advantage over its pinacol ester analog, which has higher solubility in non-polar organic solvents but lower compatibility with aqueous phases. While pinacol esters are stable, their use may require anhydrous conditions or different phase-transfer catalysts, adding complexity. The boronic acid form allows for direct, efficient coupling under standard, robust protocols widely used in both academic and industrial labs.

Evidence DimensionSolvent System Compatibility
Target Compound DataDirectly soluble and reactive in common biphasic aqueous/organic solvent systems (e.g., Toluene/H2O, EtOH/H2O).
Comparator Or BaselinePinacol esters show higher solubility in non-polar solvents like chloroform and lower solubility in polar/aqueous systems.
Quantified DifferenceN/A (Qualitative process difference)
ConditionsStandard Suzuki-Miyaura coupling with inorganic bases (K2CO3, K3PO4).

This compound simplifies process development and improves reproducibility by fitting directly into established, water-tolerant Suzuki coupling workflows without needing significant modification.

Development of High-Efficiency Blue Emitters for Commercial OLED Displays

This compound is the right choice for research and development focused on next-generation blue TADF emitters. Its use as a primary building block allows for the synthesis of materials that can achieve high external quantum efficiencies (EQEs), a critical factor for producing energy-efficient and bright OLED screens for phones, televisions, and lighting.

Fabrication of More Stable, Dopant-Free Perovskite Solar Cells

For teams aiming to improve the long-term stability and commercial viability of perovskite photovoltaics, this precursor is essential. It enables the creation of novel hole-transport materials that deliver high power conversion efficiency without relying on unstable chemical dopants, directly addressing a key failure mechanism in current PSC technology.

Streamlining Synthesis of Unsymmetrical Triarylamine-Based Functional Materials

In process chemistry and materials synthesis, this compound serves as a strategic, ready-to-use intermediate. It offers a more direct and higher-yielding route to complex, unsymmetrical triarylamine derivatives compared to multi-step syntheses starting from triphenylamine, saving time and simplifying purification in the production of functional molecules for organic electronics.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

289.1274089 Da

Monoisotopic Mass

289.1274089 Da

Heavy Atom Count

22

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 38 of 44 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 6 of 44 companies with hazard statement code(s):;
H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (16.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (83.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (83.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (16.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-(Diphenylamino)phenylboronic acid

Dates

Last modified: 08-15-2023

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